1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine
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Overview
Description
1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of fluorophenyl groups and the final coupling with piperazine. Common reagents used in these steps include thionyl chloride, fluorobenzene, and piperazine under controlled conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary from room temperature to elevated temperatures, often under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Known for its psychoactive properties.
1-(3-Fluorophenyl)piperazine: Studied for its potential antidepressant effects.
Thiazole derivatives: Widely researched for their antimicrobial and anticancer activities.
Uniqueness
1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine is unique due to the combination of fluorophenyl and thiazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[3-(3-fluorophenyl)-1,2-thiazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3OS/c21-15-4-6-17(7-5-15)24-8-10-25(11-9-24)20(26)19-13-18(23-27-19)14-2-1-3-16(22)12-14/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOGQGANCZOWEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=NS3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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